molecular formula C19H23N5O3S B2930251 2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole CAS No. 1014070-48-4

2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole

Cat. No.: B2930251
CAS No.: 1014070-48-4
M. Wt: 401.49
InChI Key: OQGISLSBZKMCEL-UHFFFAOYSA-N
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Description

2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a pyrazole and piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine, phenylhydrazine, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of solvents to ensure efficient synthesis. Advanced techniques such as continuous flow chemistry and microwave-assisted synthesis may also be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include hydrazine for pyrazole formation, phenylhydrazine for benzothiazole synthesis, and various catalysts like palladium or copper to facilitate cyclization and substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole or pyrazole rings .

Scientific Research Applications

2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,5-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-12-11-13(22(2)21-12)18(25)23-7-9-24(10-8-23)19-20-16-14(26-3)5-6-15(27-4)17(16)28-19/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGISLSBZKMCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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